molecular formula C10H8ClNO B13701875 8-Chloro-7-methylquinolin-3-ol

8-Chloro-7-methylquinolin-3-ol

Cat. No.: B13701875
M. Wt: 193.63 g/mol
InChI Key: MWHXIPXGCGLMTD-UHFFFAOYSA-N
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Description

8-Chloro-7-methylquinolin-3-ol is a quinoline derivative characterized by the presence of a chlorine atom at the 8th position and a methyl group at the 7th position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-7-methylquinolin-3-ol typically involves the chlorination and methylation of quinoline derivatives. One common method includes the reaction of 2-methyl-3-chloroaniline with acrolein in the presence of a dehydrogenation reagent and an organic solvent . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-7-methylquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-7-methylquinolin-3-ol

InChI

InChI=1S/C10H8ClNO/c1-6-2-3-7-4-8(13)5-12-10(7)9(6)11/h2-5,13H,1H3

InChI Key

MWHXIPXGCGLMTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC=C(C=C2C=C1)O)Cl

Origin of Product

United States

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